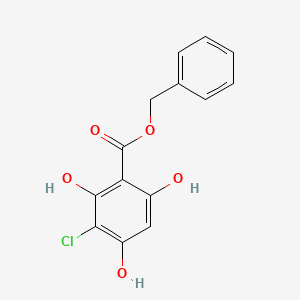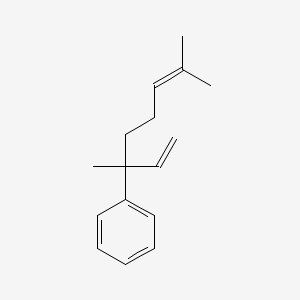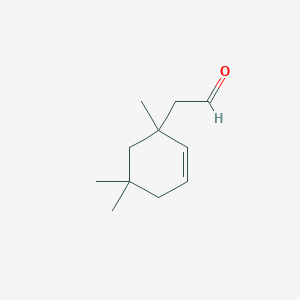
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two isoindole-1,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve:
Cyclization reactions: Formation of the isoindole-1,3-dione rings.
Condensation reactions: Coupling of cyclohexyl groups with the isoindole-1,3-dione moieties.
Catalysts and solvents: Use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The reactions may involve common reagents such as:
Oxidizing agents: Like potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated or ketone derivatives.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity.
Modulate signaling pathways: Influencing cellular processes.
Interact with nucleic acids: Potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione include:
Cyclohexyl derivatives: Such as cyclohexylamine or cyclohexanol.
Isoindole-1,3-dione derivatives: Like phthalimide or succinimide.
Properties
CAS No. |
141547-26-4 |
|---|---|
Molecular Formula |
C29H28N2O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C29H28N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h11-16,19-20H,1-10H2 |
InChI Key |
FQNFHWYELRXBML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
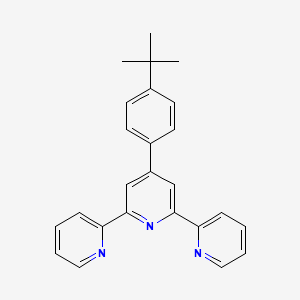
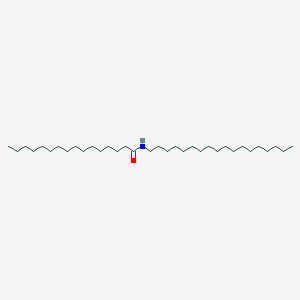

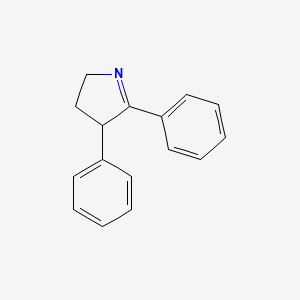
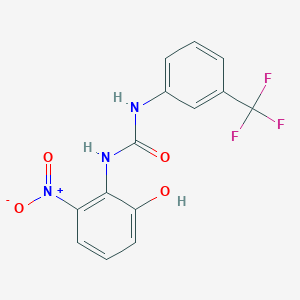
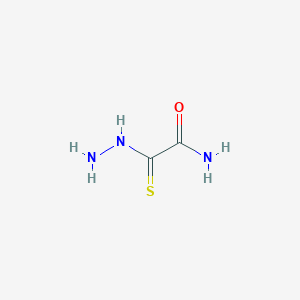
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

